molecular formula C9H8N4O2S B1379330 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1803598-12-0

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1379330
CAS No.: 1803598-12-0
M. Wt: 236.25 g/mol
InChI Key: ZUFLYWDFAZENKO-UHFFFAOYSA-N
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Description

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent. The detailed steps are as follows:

    Condensation Reaction: 2-nitrobenzaldehyde reacts with thiosemicarbazide in ethanol under reflux conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium hydroxide to yield the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group at the 5-position.

    5-methyl-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of a nitro group.

Uniqueness

5-methyl-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the nitro group and the thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-4-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-6-10-11-9(16)12(6)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLYWDFAZENKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162827
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-12-0
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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